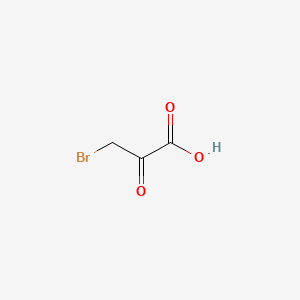

bromopyruvic acid

概要

説明

Bromopyruvate, specifically 3-bromopyruvate, is a halogenated derivative of pyruvate. It is a small molecule known for its potent anticancer properties. The compound has gained significant attention due to its ability to inhibit glycolysis, a metabolic pathway that is often upregulated in cancer cells. This inhibition leads to the depletion of adenosine triphosphate (ATP), which is crucial for cancer cell survival .

準備方法

合成経路と反応条件: ブロモピルビン酸は、ピルビン酸のハロゲン化によって合成することができます。典型的な方法は、ピルビン酸を溶媒と硫酸の存在下で臭素と反応させることを含みます。 反応条件は、ピルビン酸をブロモピルビン酸に完全に変換することを保証するために慎重に制御されます .

工業生産方法: 工業環境では、ブロモピルビン酸の生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスは、ピルビン酸を溶媒と硫酸で攪拌し、続いて臭素を加えることを含みます。 反応は、反応液が変化するまで監視され、プロセスの完了を示します .

化学反応の分析

反応の種類: ブロモピルビン酸は、次のようないくつかの種類の化学反応を起こします。

置換反応: ブロモピルビン酸は、臭素原子が求核剤で置換される求核置換反応に関与することができます。

酸化および還元反応: この化合物は、酸化および還元反応を起こすことができますが、これらの反応は置換反応と比較してそれほど一般的ではありません.

一般的な試薬と条件:

求核剤: ブロモピルビン酸との置換反応で使用される一般的な求核剤には、チオールとアミンが含まれます。

主な生成物: これらの反応から形成される主な生成物は、使用される特定の求核剤によって異なります。 たとえば、チオールと反応させた場合、生成物はチオール置換ピルビン酸です .

4. 科学研究への応用

ブロモピルビン酸は、次のものを含む、幅広い科学研究への応用があります。

化学: これは、特に解糖阻害に関する研究において、さまざまな化学反応における試薬として使用されます.

生物学: ブロモピルビン酸は、解糖を阻害する能力があるため、細胞の代謝とエネルギー産生を研究するために使用されます.

科学的研究の応用

Anticancer Properties

Mechanism of Action

3-Bromopyruvate acts primarily as an inhibitor of glycolysis, specifically targeting hexokinase II (HK2), which is often overexpressed in cancer cells. This inhibition leads to decreased ATP levels and induces cell death through various mechanisms, including apoptosis and ferroptosis . The compound also disrupts mitochondrial function and enhances oxidative stress within tumor cells .

Case Studies

- Preclinical Studies : In a notable study, 19 out of 34 mice with hepatocellular carcinoma treated with 3-BP were completely cured, demonstrating significant anticancer efficacy . Another study indicated that 3-BP effectively eradicated tumors in rat models without apparent cytotoxic effects on normal tissues .

- Human Case Reports : The first human case report of 3-BP treatment involved a patient with hepatocellular carcinoma who experienced prolonged survival after receiving the compound .

Overcoming Drug Resistance

Recent research has shown that co-treatment with 3-Bromopyruvate and cetuximab can overcome resistance to cetuximab in colorectal cancer (CRC) patients. The combination therapy was found to synergistically induce cell death in cetuximab-resistant CRC cell lines by promoting ferroptosis and autophagy, thereby enhancing treatment efficacy .

Modulation of Immune Responses

3-Bromopyruvate has also been investigated for its effects on autoimmune diseases. In a study involving SKG mice, BrPA treatment resulted in reduced arthritis severity by promoting regulatory T cell differentiation while inhibiting Th17 cell activation. This suggests potential applications in treating autoimmune conditions through metabolic modulation of immune responses .

Effects on Metabolic Disorders

The compound has been shown to regulate glucose metabolism by targeting aerobic glycolysis pathways, particularly in triple-negative breast cancer (TNBC) cells. By downregulating c-Myc expression and inhibiting HK2 activity, 3-BP effectively suppressed lactate production and ATP generation, indicating its potential as a therapeutic agent for metabolic dysregulation associated with cancer .

Data Summary

| Application Area | Mechanism of Action | Key Findings |

|---|---|---|

| Anticancer Therapy | Inhibits glycolysis via hexokinase II inhibition | Complete tumor eradication in preclinical models |

| Overcoming Drug Resistance | Synergistic effects with cetuximab | Induces ferroptosis and autophagy in resistant CRC |

| Immune Modulation | Enhances Treg cell differentiation | Reduces severity of autoimmune arthritis |

| Metabolic Regulation | Targets aerobic glycolysis in TNBC | Suppresses lactate and ATP production |

作用機序

ブロモピルビン酸の作用機序は、解糖を阻害する能力に関係しています。これは、しばしばがん細胞で過剰発現し、解糖に不可欠な酵素であるヘキソキナーゼ-2を標的とします。 この酵素を阻害することにより、ブロモピルビン酸はATPの産生を阻害し、がん細胞でエネルギー枯渇と細胞死につながります . さらに、ブロモピルビン酸はミトコンドリアの酸化リン酸化を阻害することができ、抗がん効果にさらに貢献します .

類似化合物:

2-デオキシグルコース: ヘキソキナーゼを標的とする別の解糖阻害剤ですが、ブロモピルビン酸ほど強力ではありません。

ジクロロ酢酸: ピルビン酸脱水素酵素キナーゼを阻害し、解糖よりも酸化リン酸化を促進します.

ブロモピルビン酸のユニークさ: ブロモピルビン酸は、解糖とミトコンドリアの酸化リン酸化の両方に対する二重の作用によりユニークです。 この二重標的化により、他の解糖阻害剤と比較して、非常に効果的な抗がん剤になります .

類似化合物との比較

2-Deoxyglucose: Another glycolysis inhibitor that targets hexokinase but is less potent than bromopyruvate.

Dichloroacetate: Inhibits pyruvate dehydrogenase kinase, thereby promoting oxidative phosphorylation over glycolysis.

Uniqueness of Bromopyruvate: Bromopyruvate is unique due to its dual action on both glycolysis and mitochondrial oxidative phosphorylation. This dual targeting makes it a highly effective anticancer agent compared to other glycolysis inhibitors .

生物活性

Bromopyruvic acid (3-bromopyruvate, 3-BrPA) is a compound that has garnered attention in the field of cancer research due to its potential as an anticancer agent. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on metabolic pathways, and implications for cancer therapy.

3-Bromopyruvate primarily exerts its effects through the inhibition of glycolytic and mitochondrial enzymes, leading to altered energy metabolism in cancer cells. The compound has been shown to selectively target tumor cells while sparing normal cells, which is a significant advantage in cancer therapy.

- Glycolysis Inhibition : 3-BrPA inhibits key glycolytic enzymes, thereby disrupting glucose metabolism in cancer cells. This inhibition leads to reduced ATP production, which is crucial for cancer cell survival and proliferation .

- Tricarboxylic Acid Cycle (TCA) Disruption : Research indicates that 3-BrPA also affects the TCA cycle by inhibiting enzymes such as isocitrate dehydrogenase (IDH), α-ketoglutarate dehydrogenase (α-KD), and succinate dehydrogenase (SDH). These effects impair the ability of cancer cells to utilize glutamine and other substrates for energy production .

Effects on Cellular Metabolism

The following table summarizes the specific enzymatic activities affected by 3-bromopyruvate:

| Enzyme | Inhibition (%) | Effect on Cancer Cells |

|---|---|---|

| Glycolytic Enzymes | Varies | Decreased ATP production |

| Isocitrate Dehydrogenase (IDH) | ~40% | Impaired TCA cycle function |

| α-Ketoglutarate Dehydrogenase | ~50% | Reduced glutaminolysis |

| Succinate Dehydrogenase (SDH) | ~70% | Disrupted mitochondrial respiration |

| Pyruvate Dehydrogenase (PDH) | ~50% | Impaired conversion of pyruvate to acetyl-CoA |

Induction of Oxidative Stress

In addition to metabolic inhibition, 3-BrPA induces oxidative stress in treated cells. A study demonstrated that treatment with 3-BrPA led to a significant decrease in reduced glutathione levels and antioxidant enzyme activities in human erythrocytes. This oxidative stress contributes to the cytotoxic effects observed in tumor cells .

Case Studies and Research Findings

- HepG2 Cell Studies : In research involving HepG2 liver cancer cells, 3-BrPA was found to increase the oxidized status of thiol groups, indicating a shift towards oxidative stress. The study highlighted that this compound could selectively target tumor cells by exploiting their reliance on glycolysis and glutaminolysis for energy .

- Erythrocyte Antioxidant Defense : A study focused on human erythrocytes revealed that 3-BrPA treatment resulted in decreased activities of superoxide dismutase (SOD) and glutathione S-transferase (GST), leading to compromised antioxidant defenses. This suggests that while 3-BrPA is effective against cancer cells, it may also induce systemic oxidative stress if not managed properly .

- Animal Models : In vivo studies have shown that administration of 3-BrPA can significantly inhibit tumor growth in mouse models. The compound's ability to disrupt metabolic pathways critical for tumor survival has been a focal point for developing new therapeutic strategies against various cancers .

Q & A

Basic Research Questions

Q. What are the standard laboratory methods for synthesizing bromopyruvic acid, and how are purity and structural integrity validated?

this compound is typically synthesized via bromination of pyruvic acid derivatives. For example, in studies involving enzyme inhibition, this compound is synthesized under controlled acidic conditions using bromine or N-bromosuccinimide (NBS) as brominating agents. Characterization involves:

- Nuclear Magnetic Resonance (NMR) to confirm molecular structure.

- High-Performance Liquid Chromatography (HPLC) to assess purity (>98% is standard for biochemical assays).

- Mass Spectrometry (MS) for molecular weight validation.

Reproducibility requires strict control of reaction temperature (e.g., 0–4°C for bromination) and stoichiometric ratios .

Q. How is this compound’s stability maintained in experimental settings, and what are common degradation factors?

this compound is light- and temperature-sensitive. Best practices include:

- Storing solutions in amber vials at -20°C.

- Preparing fresh solutions for in vitro assays (degradation occurs within 24 hours at 4°C).

- Monitoring pH (acidic buffers stabilize the compound). Degradation products (e.g., bromine gas or pyruvate) can be detected via gas chromatography (GC) or UV-Vis spectroscopy .

Q. What in vitro models are used to evaluate this compound’s metabolic effects?

Common models include:

- Cancer Cell Lines (e.g., MDA-MB-231 triple-negative breast cancer cells) to study glycolysis inhibition via hexokinase 2 (HK2) targeting.

- Enzyme Assays (e.g., spectrophotometric NADH-coupled assays) to quantify HK2 activity post-treatment.

- Mitochondrial Respiration Analysis using Seahorse XF Analyzers to measure oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) .

Advanced Research Questions

Q. How does this compound selectively inhibit HK2 in cancer cells without affecting normal cells?

Mechanistic studies reveal that this compound targets the ATP-binding domain of HK2, which is overexpressed in cancer cells. Methodologies include:

- siRNA Knockdown : Silencing HK2 in normal cells reduces this compound’s cytotoxicity, confirming target specificity.

- Western Blotting : Quantifying c-Myc and TXNIP expression changes to link HK2 inhibition to mitochondrial apoptosis pathways.

- Metabolomic Profiling : LC-MS-based untargeted metabolomics identifies lactate and ATP depletion in treated cells .

Q. What contradictions exist in this compound’s reported efficacy across cancer models, and how can they be resolved?

Discrepancies arise due to:

- Cell Line Variability : TNBC cells show higher sensitivity (IC50: 50–100 µM) compared to non-TNBC cells (IC50: >200 µM).

- Microenvironment Factors : Hypoxia reduces this compound uptake due to altered glucose transporter (GLUT1) expression.

- Experimental Design : Studies using 2D monolayers vs. 3D spheroids report differing apoptosis rates. Resolving these requires:

Q. What methodological challenges arise when studying this compound’s off-target effects, and how are they mitigated?

Off-target effects include:

- Reactive Oxygen Species (ROS) Generation : Detected via DCFH-DA fluorescence assays.

- Non-HK2 Interactions : Use CRISPR-Cas9 HK2-knockout cell lines as controls.

- Thiol Group Reactivity : Pre-treatment with N-acetylcysteine (NAC) distinguishes HK2-specific effects from redox-mediated toxicity.

Multivariate analysis (e.g., PCA) of proteomic datasets helps isolate pathway-specific responses .

Q. How is this compound’s pharmacokinetic profile optimized for preclinical studies?

Key strategies involve:

- Prodrug Formulation : Ester derivatives (e.g., methyl bromopyruvate) improve bioavailability.

- Nanoparticle Encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles enhance tumor accumulation.

- Pharmacodynamic Markers : Serial blood sampling and LC-MS/MS quantify plasma half-life (t1/2: ~30 minutes in mice) .

Q. Data Contradiction and Reproducibility

Q. How can researchers address variability in this compound’s IC50 values across studies?

Factors influencing variability include:

- Cell Confluence : Higher confluence reduces drug uptake.

- Assay Duration : Short-term exposures (24h) underestimate cytotoxicity.

- Batch-to-Batch Variability : Rigorous QC (NMR, HPLC) of synthesized batches is critical.

Standardizing protocols using guidelines from Analytical and Bioanalytical Chemistry enhances cross-study comparability .

Q. What evidence supports this compound’s role in inducing mitochondrial-mediated apoptosis, and what methods confirm this?

Key evidence includes:

- Cytochrome C Release : Subcellular fractionation and ELISA.

- Bax/Bcl-2 Ratio : qPCR and immunofluorescence.

- Caspase-3 Activation : Fluorometric assays using DEVD-pNA substrates.

Contradictions arise in cells with mutated apoptotic pathways (e.g., p53-null), necessitating pathway enrichment analysis .

特性

IUPAC Name |

3-bromo-2-oxopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3BrO3/c4-1-2(5)3(6)7/h1H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRRZDZJYSJLDBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7040940 | |

| Record name | 3-Bromo-2-oxopropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7040940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1113-59-3 | |

| Record name | Bromopyruvic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1113-59-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bromopyruvate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001113593 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bromopyruvate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB17135 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | bromopyruvic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62343 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | bromopyruvic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11731 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanoic acid, 3-bromo-2-oxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Bromo-2-oxopropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7040940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-2-oxopropionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.915 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BROMOPYRUVATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63JMV04GRK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。